

A Comprehensive Technical Guide to 3-Chloromandelic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloromandelic acid

Cat. No.: B098976

[Get Quote](#)

This technical guide provides an in-depth overview of **3-Chloromandelic acid**, a significant chiral building block in pharmaceutical and chemical synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Core Chemical and Physical Properties

3-Chloromandelic acid, a derivative of mandelic acid, is a solid at room temperature. Its chemical structure consists of a benzene ring substituted with a chlorine atom at the third position and a hydroxyacetic acid moiety. This compound is chiral and exists as two enantiomers, (R)- and (S)-**3-Chloromandelic acid**, as well as a racemic mixture.

Physicochemical and Identification Data

The fundamental physicochemical properties and identifiers for **3-Chloromandelic acid** and its enantiomers are summarized below.

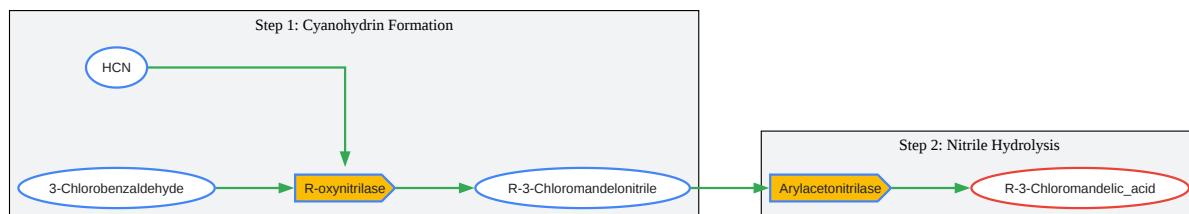
Property	Racemic 3-Chloromandelic Acid	(S)-(+)-3-Chloromandelic Acid	(R)-(-)-3-Chloromandelic Acid
CAS Number	16273-37-3[1][2]	32222-43-8[2]	61008-98-8[3]
Molecular Formula	C ₈ H ₇ ClO ₃ [1][2]	C ₈ H ₇ ClO ₃ [2]	C ₈ H ₇ ClO ₃ [3]
Molecular Weight	186.59 g/mol [2][4]	186.59 g/mol [2]	186.59 g/mol [3]
Melting Point	Not specified	Not specified	100-104 °C[3]
Boiling Point	350.3 °C at 760 mmHg[2]	350.3 °C at 760 mmHg[2]	Not specified
Density	1.468 g/cm ³ [2]	1.468 g/cm ³ [2]	Not specified
pKa	3.24 ± 0.10 (Predicted)[2]	3.24 ± 0.10 (Predicted)[2]	Not specified

Applications in Research and Development

3-Chloromandelic acid, particularly its enantiomerically pure forms, serves as a crucial intermediate in the synthesis of chiral pharmaceuticals.[2] Its unique stereochemistry and functional groups are leveraged in the development of enantioselective catalysts and ligands, which are essential for producing enantiomerically pure compounds with specific biological activities.[2]

One of the notable applications of a related compound, (R)-o-chloromandelic acid, is in the industrial synthesis of the anti-thrombotic agent (S)-clopidogrel, marketed as Plavix. Furthermore, derivatives of **3-chloromandelic acid** have been investigated as potent inhibitors of voltage-gated sodium channels, which are expressed in human prostate cancer cells.

Experimental Protocols


The synthesis and resolution of **3-Chloromandelic acid** are critical processes for its application in pharmaceutical manufacturing. Below are outlines of key experimental methodologies.

Enantioselective Synthesis via Biocatalysis

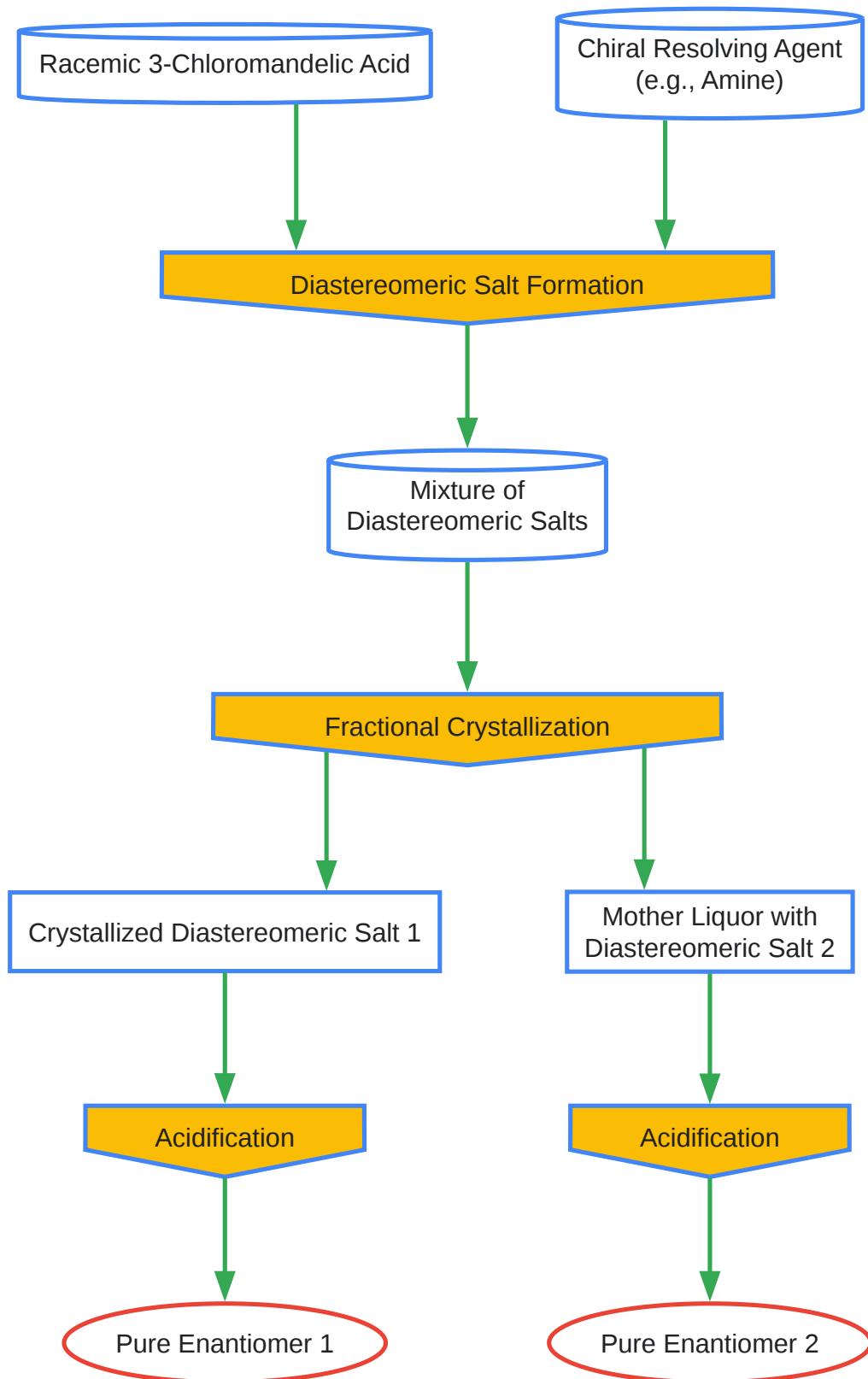
A bienzymatic cascade reaction can be employed for the enantioselective synthesis of (R)-**3-chloromandelic acid**. This process utilizes an (R)-oxynitrilase and an arylacetonitrilase.

Reaction Scheme: 3-chlorobenzaldehyde is converted to (R)-3-chloromandelonitrile by the (R)-oxynitrilase in the presence of a cyanide source. Subsequently, the arylacetonitrilase hydrolyzes the nitrile to yield (R)-**3-chloromandelic acid**.

Experimental Workflow:

[Click to download full resolution via product page](#)

Enantioselective synthesis of (R)-**3-Chloromandelic acid**.

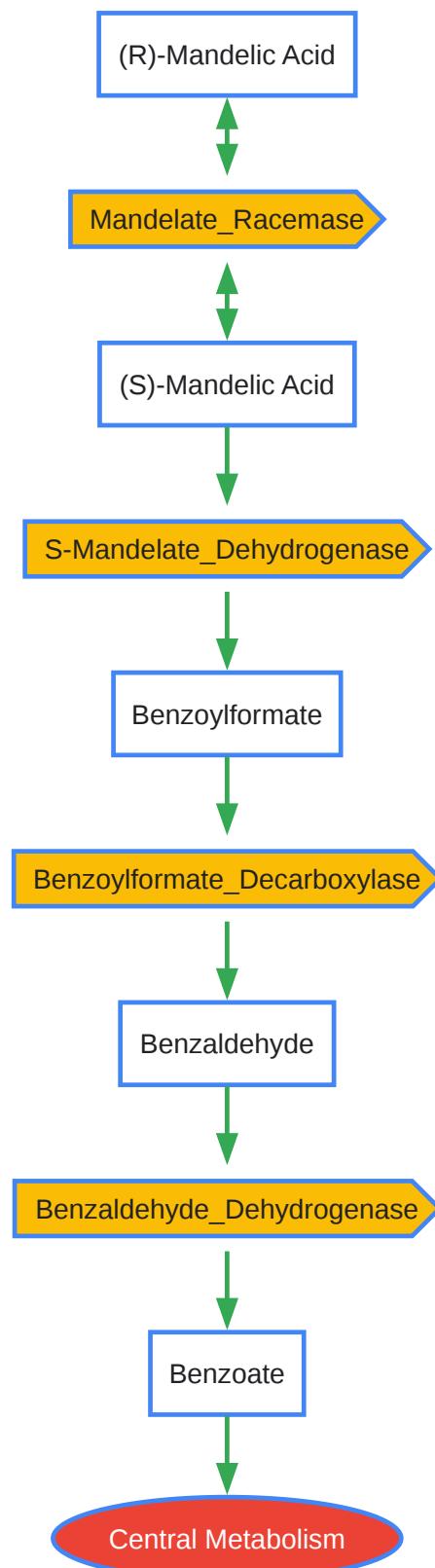

Racemic Resolution by Diastereomeric Salt Formation

The separation of racemic **3-Chloromandelic acid** into its individual enantiomers can be achieved through diastereomeric salt formation using a chiral resolving agent.

Methodology:

- Salt Formation: A racemic mixture of **3-Chloromandelic acid** is dissolved in a suitable solvent and treated with a chiral resolving agent, such as an enantiomerically pure amine. This results in the formation of two diastereomeric salts, which have different physical properties.

- Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.
- Separation: The crystallized salt is separated from the mother liquor by filtration.
- Liberation of Enantiomer: The purified diastereomeric salt is then treated with an acid to liberate the enantiomerically pure **3-Chloromandelic acid**. The chiral resolving agent can often be recovered and reused.


[Click to download full resolution via product page](#)

Workflow for racemic resolution via diastereomeric salt formation.

Biological Pathways

While **3-Chloromandelic acid** is a synthetic compound, the metabolic pathway for the parent compound, mandelic acid, is well-characterized in bacteria, particularly in *Pseudomonas putida*. This pathway provides a model for the potential biodegradation of **3-Chloromandelic acid**.

The degradation of mandelic acid involves a series of enzymatic reactions that convert it to intermediates of central metabolism. The key enzymes in this pathway are mandelate racemase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenase.

[Click to download full resolution via product page](#)

Bacterial degradation pathway of mandelic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloromandelic acid amide () for sale [vulcanchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Chloromandelic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098976#3-chloromandelic-acid-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com